molecular formula C21H19ClN4O4S2 B2872898 2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955632-75-4

2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2872898
CAS No.: 955632-75-4
M. Wt: 490.98
InChI Key: QBKROFLHXSLKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzo[d]thiazole core substituted with a 4-chlorobenzamido group at position 2 and a 4-sulfamoylphenyl carboxamide at position 4 (Figure 1). The tetrahydrobenzo[d]thiazole scaffold is a pharmacophore prevalent in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via its sulfur and nitrogen atoms.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S2/c22-13-6-4-12(5-7-13)19(27)26-21-25-18-16(2-1-3-17(18)31-21)20(28)24-14-8-10-15(11-9-14)32(23,29)30/h4-11,16H,1-3H2,(H,24,28)(H2,23,29,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKROFLHXSLKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The presence of both chlorobenzamido and sulfamoylphenyl groups in its structure suggests a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17ClN2O3S\text{C}_{16}\text{H}_{17}\text{ClN}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within cells. The benzothiazole moiety is known for its role in inducing apoptosis and cell cycle arrest in cancer cells. Research indicates that benzothiazoles can interact with DNA and modulate signaling pathways involved in cell proliferation and survival .

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that compounds similar to this compound can induce apoptosis through activation of caspases and DNA fragmentation .

Table 1: Antitumor Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundK562 (leukemia)< 60Apoptosis induction
Similar Benzothiazole DerivativeHeLa (cervical)15Caspase activation

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. The structural features allow for interactions with active sites of various enzymes, potentially modulating their activity. This aspect is particularly relevant in the context of drug design for diseases where enzyme dysregulation plays a critical role.

Case Studies

  • Cytotoxicity in Leukemia Cells : A study focused on the synthesis of several benzothiazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against leukemia cells (K562). The specific derivative mentioned demonstrated an IC50 value significantly lower than 60 µM, indicating potent antitumor activity .
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound could induce apoptosis through mitochondrial pathways, characterized by changes in mitochondrial membrane potential and activation of apoptotic markers .

Safety and Toxicology

While the biological activity is promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest potential skin and eye irritation upon exposure; hence appropriate safety measures are recommended during handling and application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrahydrobenzo[d]Thiazole Derivatives with Modified Substituents

N-(2-Chlorophenyl)Methyl-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydrobenzo[d]Thiazole-4-Carboxamide ()
  • Structural Differences :
    • Benzamido Group : 4-Methoxy (electron-donating) vs. 4-chloro (electron-withdrawing) in the target compound.
    • Carboxamide Substituent : 2-Chlorophenylmethyl vs. 4-sulfamoylphenyl.
  • The sulfamoyl group in the target compound offers hydrogen-bonding capabilities absent in the 2-chlorophenylmethyl analog, possibly influencing solubility and target selectivity .
Pramipexole Derivatives with Tetrahydrobenzo[d]Thiazole Cores ()
  • Key Examples: Compound 33: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide. Compound 34: 3-Chloro-4-fluoro variant of Compound 33.
  • Comparison :
    • These compounds prioritize dopamine D3 receptor agonism via a hydroxylated cyclobutyl linker and fluorinated sulfonamide groups.
    • Unlike the target compound, they lack the 4-chlorobenzamido moiety but share the sulfonamide functionality. The target’s carboxamide group may confer distinct pharmacokinetic profiles, such as reduced hepatic metabolism due to decreased esterase susceptibility .

Sulfonamide-Containing Triazoles and Thiazoles ()

  • Representative Compounds :
    • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9] : Feature sulfonylphenyl and triazole-thione groups.
  • Structural Contrasts :
    • The target compound replaces the triazole-thione with a tetrahydrobenzo[d]thiazole core, reducing ring strain and altering electronic properties.
    • Both classes exhibit tautomerism (e.g., thione-thiol equilibrium in triazoles), but the target’s rigid thiazole core likely stabilizes its conformation, enhancing binding specificity .

Antiplatelet Thieno-Tetrahydropyridine Derivatives ()

  • Key Compound : C1 (unspecified structure) demonstrated superior antiplatelet activity to clopidogrel.
  • Comparison: While structurally distinct (thieno-tetrahydropyridine vs. tetrahydrobenzo[d]thiazole), both classes inhibit ADP receptors.

Physicochemical and Spectral Properties

IR and NMR Spectral Data

  • Target Compound : Expected IR peaks include:
    • ν(C=O) at ~1660–1680 cm⁻¹ (carboxamide).
    • ν(S=O) at ~1150–1200 cm⁻¹ (sulfonamide).
    • Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thiazole’s stability .
  • Analog from :
    • ν(C=O) at 1682 cm⁻¹ (carboxamide) and ν(OCH₃) at ~1250 cm⁻¹.
    • ¹H-NMR signals for methoxy (~3.8 ppm) and chlorophenylmethyl groups (~4.5 ppm) .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrahydrobenzo[d]thiazole 4-Chlorobenzamido, 4-sulfamoylphenyl Hypothesized antiplatelet/D3 agonist
Analog Tetrahydrobenzo[d]thiazole 4-Methoxybenzamido, 2-chlorophenylmethyl Undisclosed
Pramipexole Derivatives Tetrahydrobenzo[d]thiazole Fluorobenzenesulfonamide, cyclobutyl Dopamine D3 agonist (EC₅₀ < 10 nM)
Triazole-Thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Undisclosed

Table 2: Spectral Data Comparison

Compound IR ν(C=O) (cm⁻¹) IR ν(S=O) (cm⁻¹) ¹H-NMR Key Signals
Target Compound 1663–1682 1150–1200 N/A (hypothesized)
Analog 1682 N/A 3.8 ppm (OCH₃), 4.5 ppm (CH₂)
Triazole-Thiones [7–9] Absent 1247–1255 7.2–8.1 ppm (aromatic protons)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.